Nobiletin

Description

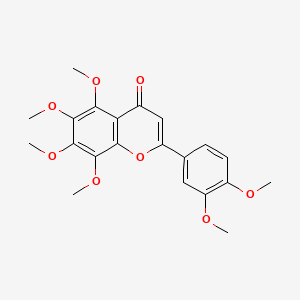

Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) is a polymethoxyflavone (PMF) predominantly found in citrus peels. Its molecular formula is C21H22O8 (molecular weight: 402.39), characterized by six methoxy groups at positions 3′,4′,5,6,7,8 . It exhibits diverse pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and cardioprotective effects, attributed to its high lipophilicity and bioavailability . Unlike glycosylated flavonoids, this compound’s methoxy groups enhance membrane permeability, enabling efficient cellular uptake .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAQLRQZPPODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197275 | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

478-01-3 | |

| Record name | Nobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nobiletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Extraction Methods from Natural Sources

Solvent-Based Extraction from Citrus Peels

The most common approach for obtaining nobiletin involves solvent extraction from citrus peels, leveraging the compound’s solubility in polar organic solvents. A patented method (CN106632196A) outlines a multi-step process using ethanol-water mixtures under alkaline conditions to optimize yield. For instance, 200 g of dried orange peel powder is refluxed with 70% ethanol (pH 8 adjusted with NaOH) at 80°C for 2 hours, followed by filtration and concentration to obtain a tangeretin-rich extract. Ethyl acetate is then employed for liquid-liquid extraction, isolating polymethoxyflavones, including this compound, into the organic phase. This method achieves a yield of approximately 1.2% this compound (2.4 g from 200 g peel) after recrystallization with absolute ethanol.

Role of Alkaline Conditions

Alkaline pH (8–9) during extraction enhances the solubility of phenolic compounds by deprotonating hydroxyl groups, thereby improving this compound recovery. The addition of quicklime (CaO) or NaOH stabilizes the pH and prevents degradation of methoxylated flavones. For example, in Embodiment 2 of the patent, 5 g of quicklime is mixed with orange peel powder before extraction with 50% ethanol, yielding 1.7 g of this compound.

Solvent Optimization

Methanol-water mixtures (80%) have also been tested, showing comparable efficiency to ethanol-based systems. However, ethanol is preferred for industrial scalability due to its lower toxicity and cost.

Medium-Pressure Chromatography for Purification

Post-extraction, medium-pressure chromatography (MPC) using nonpolar macroreticular resins (e.g., D-101 or AB-8) is critical for separating this compound from co-extracted compounds like tangeretin. The organic phase from ethyl acetate extraction is loaded onto an MPC column and eluted with ethyl acetate/hexane gradients (1:1 to 1:2 v/v). This step achieves >90% purity, with a flow rate of 30–50 mL/min and column pressure of 1–3 MPa.

Synthetic Approaches to this compound

Practical Large-Scale Synthesis

A scalable synthetic route (Org. Process Res. Dev. 2019) enables the production of this compound on a hundred-gram scale, bypassing the limitations of natural extraction. The synthesis begins with commercially available phloroglucinol, which undergoes sequential methylation and Friedel-Crafts acylation to construct the flavone backbone.

Methylation and Cyclization

- Methylation : Phloroglucinol is treated with methyl iodide in the presence of potassium carbonate, yielding 1,3,5-trimethoxybenzene.

- Friedel-Crafts Acylation : Reaction with acetyl chloride and AlCl₃ generates 2,4,6-trimethoxyacetophenone.

- Cyclization : The ketone intermediate is condensed with 3,4-dimethoxycinnamic acid using DCC (dicyclohexylcarbodiimide) to form the flavone core.

Demethylation and Remethylation

Selective demethylation using BBr₃ followed by remethylation with dimethyl sulfate introduces methoxy groups at positions 5, 6, and 7, completing the this compound structure. This method achieves an overall yield of 18–22%, with purity >98% confirmed by ¹H NMR.

Advanced Purification Techniques

Silica Gel Flash Chromatography

Normal-phase silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 1:4 v/v) effectively separates this compound from 5,6,7,4′-tetramethoxyflavone, a common byproduct in citrus extracts. Fractions containing this compound are pooled and concentrated, yielding gram quantities in a single purification cycle.

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types de Réactions : La nobilétine subit diverses réactions chimiques, notamment :

Oxydation : La nobilétine peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la nobilétine en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Les groupes méthoxy de la nobilétine peuvent être substitués par d'autres groupes fonctionnels pour modifier ses propriétés.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la nobilétine, chacun ayant des activités biologiques uniques et des applications thérapeutiques potentielles .

4. Applications de la Recherche Scientifique

Chimie : La nobilétine est utilisée comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Elle s'est avérée prometteuse pour moduler les voies biologiques et les processus cellulaires.

5. Mécanisme d'Action

La nobilétine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activation de la Voie Akt/CREB : La nobilétine active la voie Akt/CREB, conduisant à une augmentation de l'expression du facteur neurotrophique dérivé du cerveau (BDNF) et à une protection contre les dommages neuronaux.

Modulation des Rythmes Circadiens : La nobilétine influence les rythmes circadiens en activant les récepteurs ROR, qui régulent l'expression des gènes d'horloge et les processus métaboliques en aval.

Effets Anti-inflammatoires et Antioxydants : La nobilétine réduit l'inflammation et le stress oxydatif en inhibant l'expression des cytokines pro-inflammatoires et en améliorant les défenses antioxydantes.

Applications De Recherche Scientifique

Nobiletin is a flavonoid derived from citrus peel with a variety of applications, particularly concerning liver disease, memory dysfunction, cancer, and hearing loss . Research indicates that this compound has therapeutic potential, and this article will further discuss the applications of this compound, with well-documented case studies.

Scientific Research Applications

Liver Disease: this compound is a promising therapeutic agent for liver disease . It has been shown to improve liver function, reduce inflammation and oxidative stress, remodel gut microflora, ameliorate hepatocellular necrosis, steatosis, and insulin resistance, and modulate biorhythms . It also affects several signaling pathways, including nuclear factor erythroid 2-related factor 2 (Nrf2), nuclear transcription factor kappa (NF-κB), AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor α(PPAR-α), extracellular signal-regulated kinase (ERK), protein kinase B (AKT), toll-like receptor 4 (TLR4) and transcription factor EB (TFEB) .

Memory Dysfunction: this compound-rich supplements can improve memory dysfunction in healthy elderly subjects .

Cancer: this compound has demonstrated selectivity between cancer cells and healthy cells . It can arrest the cell cycle at the G0/G1 phase, resulting in reduced Cyclin-D1 levels . this compound also induced G0/G1 phase arrest by suppressing growth and proliferation in SKOV3/TAX human ovarian cancer cells and decreased the G2/M phase with the increase of p53 and p21 . In SMMC-7721 liver cancer cells, this compound led to an accumulation of cells in the G2/M phase and increased apoptosis rates . this compound can work as an inhibitor of MDR-flux proteins, enabling in vitro enhancement of the efficacy of cancer chemotherapy .

Hearing Loss: this compound can alleviate cisplatin-induced ototoxicity by suppressing apoptosis and oxidative stress, which are attributed to the activation of autophagy and the inhibition of NRF2/GPX4-mediated ferroptosis . this compound also mitigates oxidative stress triggered by Alzheimer's disease and hepatic ischemia and reperfusion .

GLP-1 Secretion: this compound improves the normal rhythm in GLP-1 secretion following fat-induced disruption . It can also reduce GLP-1 levels to more physiological levels and upregulate L cell 'oxidative metabolism' transcriptional pathways . In addition, this compound improves colonic microbial 16S rRNA gene diversity and reduces the levels of Proteobacteria in high-fat diet-fed mice .

Hyperlipidaemia and Atherosclerosis: this compound is one of the bioactive compounds and key chemicals that are linked to hyperlipidaemia and atherosclerosis .

Case Studies

- Cisplatin-Induced Ototoxicity: A study investigated the alleviating effect of this compound on cisplatin-induced ototoxicity and the underlying mechanisms . The results indicated that this compound attenuated cisplatin-induced apoptosis and oxidative stress and significantly activated autophagy . The study suggested that this compound could be a prospective agent for preventing cisplatin-induced hearing loss .

- Memory: The present results indicate that the this compound-containing test food is beneficial for improving memory dysfunction in healthy elderly subjects .

- High Fat-Induced Disruptions: A study established that this compound improves the normal rhythm in GLP-1 secretion following fat-induced disruption .

Data Table

Mécanisme D'action

Nobiletin exerts its effects through various molecular targets and pathways:

Activation of the Akt/CREB Pathway: this compound activates the Akt/CREB pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF) and protection against neuronal damage.

Modulation of Circadian Rhythms: this compound influences circadian rhythms by activating ROR receptors, which regulate the expression of clock genes and downstream metabolic processes.

Anti-inflammatory and Antioxidant Effects: this compound reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and enhancing antioxidant defenses.

Comparaison Avec Des Composés Similaires

Structural Analogues

Nobiletin belongs to the PMF family, which includes compounds with varying methoxy substitutions. Key structural analogues include:

| Compound | Methoxy Positions | Molecular Formula | Key Functional Differences |

|---|---|---|---|

| This compound | 3′,4′,5,6,7,8 | C21H22O8 | Six methoxy groups; 3′ position critical |

| Tangeretin | 4′,5,6,7,8 | C20H20O7 | Lacks 3′-methoxy group |

| 5,6,7-Trimethoxyflavone | 5,6,7 | C18H16O5 | No substitutions at B-ring |

| Sinensetin | 5,6,7,3′,4′ | C20H20O7 | Similar to this compound but lacks 8-methoxy |

The 3′-methoxy group in this compound is enzymatically added by CitOMT, a gene critical for its biosynthesis, distinguishing it from tangeretin and sinensetin . This structural difference profoundly impacts receptor binding and bioactivity.

Neuroprotective Activity

This compound outperforms structurally related compounds in neuroprotection:

- NMDA Receptor Modulation: this compound upregulates NMDA receptor subunits (NR1, NR2A/B) and enhances synaptic plasticity in PC12 cells, whereas silibinin, ononin, and ginkgolide B show weaker effects .

- Cognitive Enhancement: Unlike epigallocatechin gallate (EGCG), this compound reverses learning deficits induced by NMDA antagonists via extracellular signal-regulated kinase (ERK) activation .

- PER2 Circadian Enhancer: Both this compound and tangeretin enhance PER2 expression, but this compound exhibits superior cardioprotection in ischemia-reperfusion injury models .

Anticancer Mechanisms

This compound’s antitumor effects are distinct due to its dual modulation of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs):

Anti-Inflammatory and Antioxidant Profiles

- NO and ROS Suppression: this compound inhibits nitric oxide (NO) and superoxide (O2⁻) generation in macrophages at lower IC50 values (≤10 µM) compared to hesperetin and marmin .

- COX-2/iNOS Downregulation: Reduces prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) in TPA-induced skin inflammation, outperforming beta-sitosterol and naringenin .

- Synergy with DHA: Combined with docosahexaenoic acid (DHA), this compound synergistically suppresses NF-κB nuclear translocation, enhancing anti-inflammatory effects beyond individual compounds .

Metabolic and Cardioprotective Effects

- Lipid Metabolism: this compound reduces hepatic lipid accumulation via PPARα activation, a effect linked to its full A-ring methoxylation. Tangeretin and sinensetin show weaker PPARα modulation .

- Cardioprotection: In myocardial ischemia-reperfusion models, this compound reduces infarct size by 61% (vs. 42% for tangeretin) via PER2-dependent pathways. Flavone and 3’,4’,7,8-tetramethoxyflavone lack this activity .

Pharmacokinetics and Bioavailability

- Absorption: this compound’s lipophilicity enables >90% cellular viability at 9 µM, higher than tangeretin’s bioavailability in metabolic syndrome models .

- Metabolism: Major urinary metabolite is 4′-demethylthis compound (28.9 µg/mL in mice), retaining partial activity. Tangeretin’s metabolites remain uncharacterized .

Tables

Table 1: Key Pharmacological Comparisons of this compound and Analogues

Table 2 : IC50 Values in Anti-Inflammatory Models

| Compound | IC50 for NO Inhibition (µM) | IC50 for COX-2 Inhibition (µM) |

|---|---|---|

| This compound | 8.2 | 12.5 |

| Hesperetin | 25.6 | 34.7 |

| Silibinin | >50 | >50 |

Activité Biologique

Nobiletin is a citrus flavonoid primarily found in the peels of citrus fruits, particularly in tangerines. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects through various molecular targets and pathways:

-

Cancer Cell Proliferation and Apoptosis :

- This compound has been shown to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound led to increased expression of pro-apoptotic proteins such as caspase-3 and decreased levels of anti-apoptotic proteins in human bladder cancer cells. This process is mediated through the modulation of endoplasmic reticulum stress and signaling pathways such as PI3K/AKT/mTOR .

- Anti-Inflammatory Effects :

- Oxidative Stress Reduction :

- Circadian Rhythm Modulation :

Therapeutic Potential

This compound's promising therapeutic effects have been explored in various contexts:

- Liver Disease : this compound has shown potential in ameliorating liver diseases by improving liver function, reducing inflammation, and remodeling gut microbiota. It targets multiple signaling pathways including AMPK and PPAR-α .

- Cancer Treatment : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The compound induces G0/G1 phase arrest and promotes apoptosis through multiple signaling cascades .

- Neuroprotection : this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. It enhances insulin signaling and mitochondrial function, which may help mitigate cognitive decline .

Case Studies

Several studies highlight this compound's efficacy across different biological contexts:

Q & A

Basic Research Question

- Ovariectomized (OVX) mice : Mimic postmenopausal osteoporosis. Key endpoints include:

- Bone mineral density (BMD) : Measured via dual-energy X-ray absorptiometry (DXA) .

- Histomorphometry : Trabecular bone volume and osteoclast activity in femur sections .

- Serum markers : ELISA for osteocalcin (bone formation) and TRAP5b (bone resorption) .

- Dosing : 50–100 mg/kg/day via oral gavage for 8–12 weeks, with vehicle controls (e.g., 0.3% carboxyl methyl cellulose) .

How can bioinformatics tools elucidate this compound’s molecular targets in cancer stem cells?

Advanced Research Question

- COMPARE analysis : Correlate this compound’s cytotoxicity profile with the NCI-60 cancer cell line database to identify gene targets .

- Protein-protein interaction networks : Use STRING or Cytoscape to map pathways (e.g., TGF-β, Src/FAK) from RNA-seq data .

- Validation : Prioritize hits via siRNA knockdown or pharmacological inhibitors in metastasis assays (e.g., wound healing, transwell invasion) .

What methodologies are used to assess this compound’s modulation of circadian rhythms in metabolic studies?

Q. Methodological Focus

- Bioluminescence reporters : Stable transfection of Per2::dLuc in adipocytes to track circadian oscillations .

- Amplitude/period analysis : Quantify baseline-adjusted bioluminescence over 5+ days using detrending algorithms .

- Clock gene expression : RT-qPCR for Bmal1, Clock, and Rev-erbα .

- Statistical rigor : Replicate experiments 3–4 times with Student’s t-test or ANOVA for significance .

How can researchers optimize experimental design to study this compound’s neurotrophic mechanisms?

Advanced Research Question

- Cell models : PC12D cells treated with this compound (10–100 μM) for neurite outgrowth assays .

- Pathway inhibition : Use MEK inhibitors (PD98059) or PKA antagonists (H89) to dissect cAMP/Erk crosstalk .

- Downstream targets : Measure CREB phosphorylation and CRE-luciferase reporter activity .

- Ca²⁺/CaM-PDE inhibition : In vitro enzymatic assays to confirm this compound’s phosphodiesterase modulation .

What strategies validate this compound’s anti-metastatic effects in non-small cell lung cancer (NSCLC)?

Q. Methodological Focus

- Epithelial-mesenchymal transition (EMT) models : Treat A549 cells with TGF-β1 and assess E-cadherin (epithelial) vs. vimentin (mesenchymal) markers via immunoblotting .

- In vivo metastasis : Tail vein injection of cancer cells in mice; quantify lung nodules after this compound treatment .

- Kinase profiling : Phospho-antibody arrays to map Src/FAK/paxillin signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.